molecular formula C22H22ClN3O2 B1223949 5-(4-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]-2-furancarboxamide

5-(4-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]-2-furancarboxamide

Cat. No.: B1223949
M. Wt: 395.9 g/mol
InChI Key: QONRQALSXOAURD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]-2-furancarboxamide is a member of furans and an aromatic amide.

Scientific Research Applications

Synthesis and Biological Screening

  • Biological Activity : A related compound, 4-[(4'-chlorophenyl)(phenyl) methyl] piperazine-1-yl-aroylamino/aryl sulphonamide/5-oxo-imidazolines, has been synthesized and tested for biological activity against Gram-positive, Gram-negative bacteria, and fungi. Some of these products showed moderate activity at a concentration of 50µg/ml (J.V.Guna, V.N.Patolia, A.U.Patel, D.M.Purohit, 2009).

Alzheimer’s Disease Research

  • Potential Therapeutic Agents : A series of compounds, including ones similar to the queried chemical, have been synthesized as potential therapeutic agents for Alzheimer’s disease. For instance, 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(4-ethylphenyl)benzamide showed excellent inhibitory activity against butyrylcholinesterase enzyme, a target for Alzheimer’s disease treatment (G. Hussain et al., 2016).

Serotonin Receptor Activity

  • Vascular 5-HT1B Receptor Activity : Various derivatives of phenylpiperazine, including ones structurally similar to the queried compound, have been studied for their vascular 5-HT1B receptor activity. This research can contribute to understanding the role of these receptors in vascular functions (G. P. Moloney et al., 2004).

Neuroinflammation Imaging

  • Imaging of CSF1R : A compound structurally akin to the queried chemical has been developed for PET imaging of colony-stimulating factor 1 receptor (CSF1R), an emerging target for neuroinflammation imaging, particularly relevant in neurodegenerative diseases like Alzheimer's (H. Lee et al., 2022).

Properties

Molecular Formula

C22H22ClN3O2

Molecular Weight

395.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C22H22ClN3O2/c1-25-12-14-26(15-13-25)19-8-6-18(7-9-19)24-22(27)21-11-10-20(28-21)16-2-4-17(23)5-3-16/h2-11H,12-15H2,1H3,(H,24,27)

InChI Key

QONRQALSXOAURD-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)Cl

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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